2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The presence of the trifluoromethyl group in the compound enhances its pharmacological properties, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several steps. One common method includes the trifluoromethylation of secondary amines using CF3SO2Na, which provides good functional group tolerance and mild reaction conditions . The industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles.
Scientific Research Applications
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride can be compared with other indole derivatives and trifluoromethyl-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another trifluoromethyl-containing compound with similar chemical properties.
1-{8-[ (Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine derivatives: Compounds with antibacterial activity and similar structural features. The uniqueness of this compound lies in its specific combination of the indole nucleus and the trifluoromethyl group, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C13H16ClF3N2 |
---|---|
Molecular Weight |
292.73 g/mol |
IUPAC Name |
2-[7-ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C13H15F3N2.ClH/c1-2-8-4-3-5-9-10(6-7-17)12(13(14,15)16)18-11(8)9;/h3-5,18H,2,6-7,17H2,1H3;1H |
InChI Key |
LQDGCKGSWHDUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(F)(F)F)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.